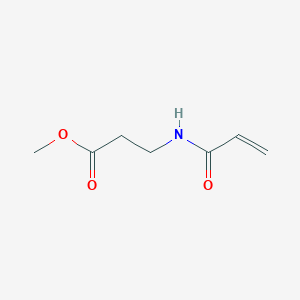

Methyl 3-(prop-2-enamido)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

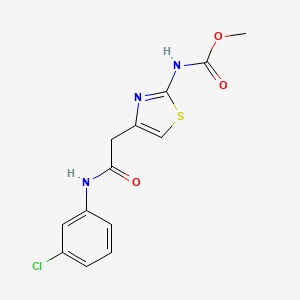

“Methyl 3-(prop-2-enamido)propanoate” is a chemical compound with the CAS Number: 86710-95-4 . It has a molecular weight of 157.17 and is commonly used for research and development .

Molecular Structure Analysis

The IUPAC name for this compound is methyl 3-(acryloylamino)propanoate . The InChI code for this compound is 1S/C7H11NO3/c1-3-6(9)8-5-4-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,9) .It is stored at a temperature of -10 degrees . The compound is shipped with an ice pack to maintain its stability .

Applications De Recherche Scientifique

Bioavailability in Primates : Duncan et al. (1992) investigated the bioavailability of 2-Amino-3-(methylamino)-propanoic acid, a compound with relevance to neurodegenerative diseases, demonstrating high oral bioavailability in cynomolgous monkeys. This study suggests the compound's significant systemic absorption and potential for further biomedical research Duncan et al., 1992.

Enantioselective Catalysis : Rimkus and Sewald (2003) reported the first synthesis of a β2-Homoamino Acid by enantioselective catalysis involving the conjugate addition of diethylzinc to an activated nitroolefin derivative. This represents a crucial step in asymmetric synthesis, offering a pathway to synthesize chiral compounds Rimkus & Sewald, 2003.

Photocatalytic Degradation : Torimoto et al. (1996) explored the photodecomposition of propyzamide using TiO2-loaded adsorbent supports, highlighting the method's efficiency in enhancing the rate of mineralization. This research underscores the potential of photocatalytic degradation in environmental remediation Torimoto et al., 1996.

Nanodrug Design for Cancer Therapy : Budama-Kilinc et al. (2020) developed a novel nanosize drug candidate for cancer therapy, indicating the role of molecular docking analysis in understanding drug-DNA interactions. This study showcases the application of nanotechnology in designing more effective cancer treatments Budama-Kilinc et al., 2020.

Stereoselective Synthesis : Zhong et al. (1999) described an efficient method for synthesizing methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in drug synthesis. This highlights advancements in stereoselective synthesis techniques, crucial for producing enantiomerically pure pharmaceuticals Zhong et al., 1999.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Propriétés

IUPAC Name |

methyl 3-(prop-2-enoylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-6(9)8-5-4-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHVTCUBXYZCDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(prop-2-enamido)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B2833107.png)

![2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2833109.png)

![N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2833111.png)

![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833114.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2833118.png)

![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide](/img/structure/B2833126.png)